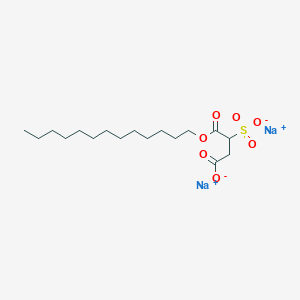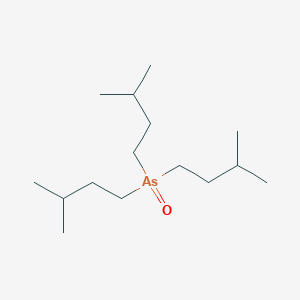![molecular formula C9H10N4O3 B14468014 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile CAS No. 70791-52-5](/img/structure/B14468014.png)
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a nitrile group, and an oxime functionality, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile typically involves the reaction of morpholine with cyanoacetic acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by subsequent reactions to introduce the oxime and nitrile functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the nitrile and oxime groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 4-(Cyanoacetyl)morpholine
Uniqueness
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is unique due to its combination of a morpholine ring, nitrile group, and oxime functionality.
Eigenschaften
CAS-Nummer |
70791-52-5 |
|---|---|
Molekularformel |
C9H10N4O3 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-(cyanomethoxy)-2-morpholin-4-yl-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H10N4O3/c10-1-4-16-12-8(7-11)9(14)13-2-5-15-6-3-13/h2-6H2 |
InChI-Schlüssel |
PIAMHXXESRZKOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(=NOCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)


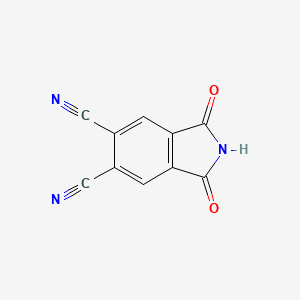
![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
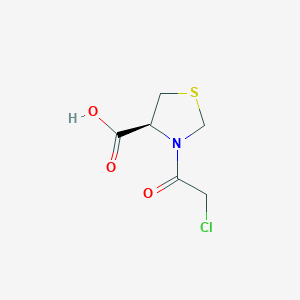
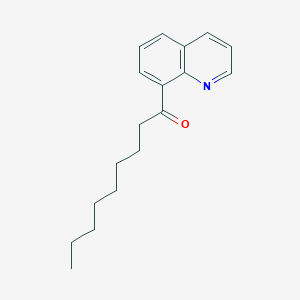
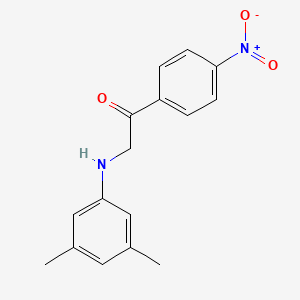
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
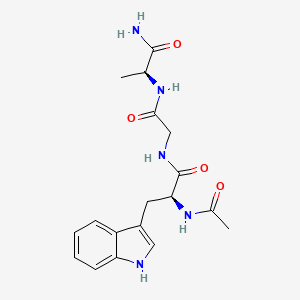

![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
